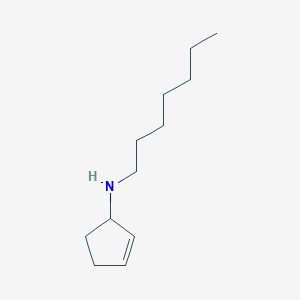

N-heptylcyclopent-2-en-1-amine

Description

Significance of N-Substituted Cyclopentenyl Amines in Organic Synthesis and Catalysis

The attachment of a substituent to the nitrogen atom of an amine, known as N-substitution, significantly impacts the compound's physical and chemical properties. libretexts.org In the case of N-substituted cyclopentenyl amines, the nature of the N-substituent can modulate the nucleophilicity of the amine, its steric hindrance, and its potential to act as a chiral ligand in asymmetric catalysis.

N-substituted amines are crucial intermediates in the synthesis of a wide array of more complex molecules. acs.org The synthesis of secondary amines, such as N-heptylcyclopent-2-en-1-amine, can be achieved through various methods, including the alkylation of primary amines or reductive amination. libretexts.orgmasterorganicchemistry.com However, controlling the extent of alkylation to selectively produce secondary amines can be challenging, often leading to mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com

In the realm of catalysis, chiral amines and their derivatives are frequently employed as organocatalysts or as ligands for metal catalysts. These catalysts are instrumental in enantioselective synthesis, a field dedicated to producing a specific stereoisomer of a chiral molecule. acs.org The cyclopentenyl scaffold, when appropriately substituted, can provide a rigid framework that, in combination with the N-substituent, can create a well-defined chiral environment around a catalytic center. This has been demonstrated in various catalytic asymmetric reactions.

Research Gaps and Opportunities for this compound

Currently, the scientific literature lacks specific, in-depth studies focused exclusively on this compound. This presents a significant research gap and a corresponding opportunity for investigation. Key areas ripe for exploration include:

Development of Selective Synthetic Routes: Devising a high-yield, selective synthesis for this compound is a primary research objective. Overcoming the challenge of over-alkylation common in amine synthesis would be a notable achievement. masterorganicchemistry.com The Gabriel synthesis or reductive amination are potential avenues for achieving this selectivity. libretexts.orgyoutube.com

Characterization of Physicochemical Properties: A comprehensive analysis of the compound's physical and chemical properties is needed. This includes determining its boiling point, melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry).

Exploration of Reactivity: A systematic study of the reactivity of both the amine and the alkene functionalities within the molecule would provide valuable insights for its application as a synthetic intermediate.

Catalytic Potential: Investigating the potential of chiral variants of this compound as ligands in asymmetric catalysis is a particularly promising research direction. The heptyl group may influence solubility and steric interactions in catalytic processes.

Overview of the Research Scope for this compound

A comprehensive research program for this compound would encompass several key stages. Initially, the focus would be on establishing a reliable and scalable synthetic protocol. This would likely involve comparing different synthetic strategies, such as direct alkylation of cyclopent-2-en-1-amine (B12446624) versus reductive amination of cyclopent-2-en-1-one with heptylamine (B89852).

Following a successful synthesis, a thorough characterization of the compound would be undertaken. This would involve a battery of analytical techniques to confirm its structure and elucidate its fundamental physicochemical properties.

The subsequent phase of research would delve into the compound's reactivity. This could involve exploring its utility in various organic transformations, for instance, as a precursor to more complex nitrogen-containing heterocyclic compounds.

Finally, a significant portion of the research could be dedicated to exploring its applications in catalysis. This would involve the synthesis of enantiomerically pure forms of the compound and testing their efficacy as chiral ligands in a range of asymmetric reactions, such as hydrogenations, allylic alkylations, or Michael additions. The long heptyl chain could impart unique solubility properties, potentially enabling its use in novel solvent systems or for catalyst recovery.

Structure

3D Structure

Properties

CAS No. |

6291-57-2 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N-heptylcyclopent-2-en-1-amine |

InChI |

InChI=1S/C12H23N/c1-2-3-4-5-8-11-13-12-9-6-7-10-12/h6,9,12-13H,2-5,7-8,10-11H2,1H3 |

InChI Key |

UXKLRERGWBDUKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC1CCC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Heptylcyclopent 2 En 1 Amine

Precursor Selection and Design for Cyclopentenone and Heptylamine (B89852) Derivatives

The successful synthesis of the target compound is fundamentally dependent on the appropriate selection and preparation of its primary precursors: a cyclopentenone derivative and heptylamine.

Cyclopentenone: The core five-membered ring containing the reactive enone system is typically derived from 2-cyclopenten-1-one (B42074). This precursor is commercially available or can be synthesized through various established methods, such as the Nazarov cyclization or the oxidation of cyclopentene (B43876). For more complex syntheses, substituted cyclopentenones can be utilized, which are often prepared through multi-step sequences, including the Piancatelli rearrangement of furfuryl alcohols. nih.gov

Heptylamine: This simple primary alkylamine is a readily available and inexpensive starting material. Its straightforward nature generally does not require complex synthetic design. However, should modifications to the alkyl chain be desired, heptylamine and its derivatives can be synthesized through methods like the Gabriel synthesis, which converts alkyl halides to primary amines, or by the reduction of corresponding nitriles or amides. youtube.com Another common laboratory-scale method is the reductive amination of heptanal.

Reductive Amination Routes to N-Heptylcyclopent-2-en-1-amine

Reductive amination is a powerful and widely used method for forming amine derivatives from carbonyl compounds. youtube.com This process involves the reaction of a carbonyl compound (cyclopentenone) with an amine (heptylamine) to form an imine or enamine intermediate, which is then reduced in situ or in a separate step to the target amine.

Direct Reductive Amination with Cyclopentenones and Heptylamines

Direct, or one-pot, reductive amination combines the carbonyl compound, the amine, and a reducing agent in a single reaction vessel. youtube.com This approach is highly efficient as it avoids the isolation of the intermediate iminium ion. The key to a successful direct reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion formed from the condensation of the ketone and amine. youtube.com

Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this transformation because it is selective for the protonated imine (iminium ion) over the ketone. youtube.com The reaction is typically run under mildly acidic conditions (pH ~5-6), which facilitates imine formation without deactivating the amine nucleophile. youtube.com

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Conditions | Product |

| 2-Cyclopenten-1-one | Heptylamine | Sodium Cyanoborohydride (NaBH3CN) | Methanol (MeOH) or Ethanol (EtOH) | pH 5-6, Room Temp | This compound |

| 2-Cyclopenten-1-one | Heptylamine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Room Temp | This compound |

| 2-Cyclopenten-1-one | Heptylamine | H2, Palladium on Carbon (Pd/C) | Ethanol (EtOH) | Elevated Pressure | N-Heptylcyclopentanamine* |

*Note: Catalytic hydrogenation with H2/Pd-C is often too harsh and may also reduce the carbon-carbon double bond of the cyclopentene ring, leading to the saturated N-heptylcyclopentanamine. Selective reagents are preferred for preserving the double bond.

Hydrogenation of Imine Intermediates

An alternative, two-step approach involves the initial formation and isolation of the imine intermediate, followed by its reduction. The condensation of 2-cyclopenten-1-one with heptylamine under conditions that remove water (e.g., using a Dean-Stark apparatus) will form the corresponding N-heptylcyclopent-2-en-1-imine.

This isolated imine can then be reduced using a variety of reducing agents. This method can sometimes provide higher yields and cleaner reactions than the one-pot procedure, as side reactions can be minimized.

| Imine Substrate | Reducing Agent | Solvent | Conditions | Product |

| N-Heptylcyclopent-2-en-1-imine | Sodium Borohydride (NaBH4) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to Room Temp | This compound |

| N-Heptylcyclopent-2-en-1-imine | Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether or Tetrahydrofuran (THF) | 0 °C to Room Temp, followed by aqueous workup | This compound |

| N-Heptylcyclopent-2-en-1-imine | Hydrogen (H2), Palladium (Pd), Platinum (Pt), or Nickel (Ni) catalyst | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Atmospheric or elevated pressure | N-Heptylcyclopentanamine* |

*Note: As with direct reductive amination, catalytic hydrogenation is often non-selective and can reduce the C=C double bond in addition to the C=N double bond.

Catalyst-Mediated Amination Approaches

Modern synthetic chemistry offers sophisticated catalyst-based methods for C-N bond formation, providing alternative and potentially more efficient or selective routes to compounds like this compound.

Transition Metal-Catalyzed Hydroamination of Cyclopentadienes

Hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. vtt.fi For the synthesis of this compound, this would involve the hydroamination of cyclopentadiene (B3395910) with heptylamine. This reaction is typically challenging for unactivated alkenes and often requires a catalyst.

Catalysts based on both early and late transition metals have been developed for hydroamination. vtt.finih.gov Late transition metals like palladium, rhodium, and nickel are often effective for the hydroamination of conjugated dienes. nih.govmdpi.com The reaction between cyclopentadiene and heptylamine, catalyzed by a suitable palladium complex, for example, could directly yield the desired allylic amine. The mechanism often involves the coordination of the diene to the metal center, followed by nucleophilic attack of the amine. nih.gov

| Alkene | Amine | Catalyst System (Example) | General Mechanism | Product |

| Cyclopentadiene | Heptylamine | Pd(TFA)2 / DPPF | Nucleophilic attack of amine on Pd-coordinated diene | This compound |

| Cyclopentadiene | Heptylamine | Ni(COD)2 / Phosphine (B1218219) Ligand | Oxidative cyclization to form aza-nickelacycle, followed by elimination | This compound |

| Cyclopentadiene | Heptylamine | Rh(I) or Ir(I) complexes | Migratory insertion of alkene into a metal-amido bond | This compound |

Organocatalytic Approaches to this compound Synthesis

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. beilstein-journals.orgnih.gov For the formation of allylic amines, organocatalytic methods can offer high levels of stereocontrol, although for an achiral target like this compound, the focus would be on achieving the C-N bond formation itself.

A plausible organocatalytic route could involve the reaction of a cyclopentene derivative with an electrophilic aminating source, or the activation of cyclopentenone towards nucleophilic attack by heptylamine. For instance, a chiral amine catalyst could react with 2-cyclopenten-1-one to form a reactive dienamine intermediate. This intermediate could then be targeted by a suitable nitrogen electrophile. Alternatively, a Brønsted acid catalyst could activate the enone, facilitating the conjugate addition of heptylamine, which after tautomerization and reduction would lead to the final product. While direct examples for this specific product are not prominent, the principles of organocatalytic allylic amination are well-established. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound, whether through direct N-alkylation of cyclopent-2-en-1-amine (B12446624) or via reductive amination of cyclopent-2-en-1-one, is highly dependent on the optimization of various reaction parameters.

The choice of solvent can significantly impact the rate and yield of a reaction by influencing the solubility of reactants, the stability of intermediates, and the course of the reaction pathway. For the synthesis of amines, a range of solvents can be employed, and their effects are often empirically determined.

In the context of reductive amination, a common method for forming C-N bonds, solvents such as methanol, ethanol, and dichloromethane (B109758) are frequently used. For instance, a catalyst- and solvent-free approach for the reductive amination of various aldehydes and amines using pinacolborane (HBpin) has been reported, highlighting a sustainable alternative. rsc.orgresearchgate.net However, the choice of solvent can be critical in other systems. For example, in the amination of cyclotriphosphazenes, the dielectric constant of the solvent was found to influence the selectivity of the products. researchgate.net

The following table illustrates the potential effect of different solvents on the yield of a model reductive amination reaction, which could be analogous to the synthesis of this compound.

Table 1: Illustrative Solvent Effects on a Model Reductive Amination Yield

| Entry | Solvent | Dielectric Constant (approx.) | Illustrative Yield (%) |

| 1 | Dichloromethane (DCM) | 9.1 | 75 |

| 2 | Tetrahydrofuran (THF) | 7.5 | 68 |

| 3 | Acetonitrile (B52724) (MeCN) | 37.5 | 82 |

| 4 | Methanol (MeOH) | 32.7 | 85 |

| 5 | Toluene | 2.4 | 55 |

Note: This data is illustrative and based on general principles of solvent effects in related reactions, not on the specific synthesis of this compound for which specific data is not available in the searched literature.

Temperature and pressure are critical parameters in the optimization of chemical reactions. For the synthesis of amines, particularly through catalytic processes, these factors can influence reaction rates, catalyst stability, and product selectivity.

In catalytic N-alkylation of amines with alcohols, which often proceeds via a "borrowing hydrogen" mechanism, higher temperatures are generally required to facilitate the initial dehydrogenation of the alcohol. nih.gov For instance, the amination of less reactive aliphatic alcohols may require temperatures around 160 °C. nih.gov

Similarly, in reductive amination reactions under hydrogenation conditions, both temperature and hydrogen pressure play a significant role. Higher pressures can increase the concentration of hydrogen in the reaction mixture, thereby accelerating the reduction step. The effect of temperature is often a trade-off between reaction rate and catalyst stability or selectivity.

Table 2: Illustrative Effect of Temperature and Pressure on a Model N-Alkylation Reaction

| Entry | Temperature (°C) | Pressure (bar H₂) | Illustrative Yield (%) |

| 1 | 80 | 10 | 65 |

| 2 | 100 | 10 | 78 |

| 3 | 120 | 10 | 85 |

| 4 | 120 | 20 | 92 |

| 5 | 140 | 20 | 88 (potential catalyst degradation) |

Note: This data is illustrative and based on general principles of temperature and pressure effects in related reactions, not on the specific synthesis of this compound for which specific data is not available in the searched literature.

In the context of N-alkylation reactions, catalyst loading can vary significantly depending on the activity of the catalyst and the reactivity of the substrates. For example, in the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol using a cobalt-based catalyst, a loading of 0.86 mol% was found to be effective. nih.gov In other systems, higher loadings might be necessary. The presence of a co-catalyst or additive can also have a profound effect. For instance, in some RCM reactions, additives are used to suppress side reactions like olefin isomerization. nih.gov

The following table provides an illustrative example of how catalyst loading can affect the yield of a model N-alkylation reaction.

Table 3: Illustrative Effect of Catalyst Loading on a Model N-Alkylation Reaction

| Entry | Catalyst Loading (mol%) | Illustrative Yield (%) |

| 1 | 0.5 | 60 |

| 2 | 1.0 | 85 |

| 3 | 2.0 | 90 |

| 4 | 5.0 | 91 |

Note: This data is illustrative and based on general principles of catalyst loading effects in related reactions, not on the specific synthesis of this compound for which specific data is not available in the searched literature.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient processes. Key areas of focus include the use of safer solvents, the reduction of waste, and the utilization of catalytic methods to improve atom economy.

Solvent-Free or Aqueous Media Syntheses

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, the development of synthetic routes that operate in solvent-free conditions or in aqueous media is a significant advancement in green chemistry.

One promising green approach for the synthesis of this compound is through the direct reductive amination of cyclopent-2-en-1-one with heptylamine. Reductive amination is a versatile method for forming C-N bonds and is considered a green reaction due to its high atom economy and potential for one-pot execution. youtube.com The initial step involves the formation of an imine intermediate from the reaction of the ketone and the amine, which is then reduced to the final amine product.

Recent research has highlighted the use of aqueous media for similar transformations. For instance, palladium-catalyzed allylic amination has been successfully performed in water, which serves as a safe and environmentally friendly solvent. youtube.comyoutube.com While a direct protocol for this compound is not explicitly detailed, the principles can be applied. A plausible aqueous synthesis could involve the reaction of a cyclopentenyl substrate, such as cyclopent-2-en-1-yl acetate, with heptylamine in the presence of a water-soluble palladium catalyst. The use of aqueous ammonia (B1221849) in such reactions has been shown to be essential for the synthesis of primary allylic amines, suggesting that water plays a crucial role in the reaction mechanism. youtube.com

The table below illustrates a hypothetical comparison of reaction conditions for the synthesis of an N-alkyl-cyclopent-2-en-1-amine derivative, highlighting the shift towards greener solvents.

| Parameter | Traditional Method | Aqueous Method |

| Solvent | Dichloromethane (DCM) | Water |

| Catalyst | Stoichiometric reducing agent | Palladium-based (catalytic) |

| Temperature | Room Temperature | 40 - 80 °C |

| Byproducts | Halogenated waste | Minimal |

Waste Minimization Strategies

Waste minimization is a cornerstone of green chemistry, focusing on reducing the generation of hazardous substances at the source. In the context of this compound synthesis, several strategies can be employed to minimize waste.

One-pot synthesis, such as the aforementioned reductive amination, is another effective strategy for waste minimization. By combining multiple reaction steps into a single procedure without isolating intermediates, the need for purification steps and the associated solvent and material waste are significantly reduced. youtube.com

Furthermore, optimizing reaction conditions to maximize yield and selectivity directly contributes to waste reduction. The table below presents illustrative data on how catalyst choice can impact the efficiency and waste generation in a generic allylic amination reaction.

| Catalyst System | Yield (%) | E-Factor (kg waste/kg product) |

| Stoichiometric Reagent | 65 | 15 |

| Homogeneous Pd Catalyst | 85 | 5 |

| Heterogeneous (Recyclable) Pd Catalyst | 82 (after 3 cycles) | 2 |

By implementing these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient, aligning with the goals of modern chemical manufacturing.

Advanced Spectroscopic and Chromatographic Characterization of N Heptylcyclopent 2 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For N-heptylcyclopent-2-en-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a comprehensive structural assignment.

Comprehensive ¹H and ¹³C NMR Assignments

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar structures, such as cyclopent-2-en-1-amine (B12446624) and various N-alkyl amines. nih.govrsc.orgpdx.eduyoutube.com The electron-donating nitrogen atom and the π-system of the double bond significantly influence the chemical environments of the nearby protons and carbons.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the cyclopentene (B43876) ring protons, the N-H proton, and the heptyl chain protons. The olefinic protons (H-2 and H-3) would appear in the downfield region, typically between 5.5 and 6.0 ppm. The allylic proton (H-1) attached to the nitrogen-bearing carbon would be shifted downfield due to the influence of the nitrogen atom, likely appearing around 3.5-4.0 ppm. The protons of the heptyl chain would exhibit characteristic shifts for a long alkyl chain. pdx.eduyoutube.com

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will reflect the different carbon environments in the molecule. The olefinic carbons (C-2 and C-3) are expected to resonate in the range of 130-140 ppm. The carbon atom bonded to the nitrogen (C-1) would be significantly deshielded, with a predicted chemical shift in the 55-65 ppm range. The carbons of the heptyl group will show typical aliphatic signals. libretexts.orgoregonstate.educompoundchem.comwisc.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 3.5 - 4.0 | 55 - 65 |

| 2 | 5.7 - 6.0 | 130 - 135 |

| 3 | 5.5 - 5.8 | 135 - 140 |

| 4 | 2.2 - 2.5 | 30 - 35 |

| 5 | 1.8 - 2.1 | 25 - 30 |

| 1' | 2.5 - 2.8 | 45 - 50 |

| 2' | 1.4 - 1.6 | 30 - 35 |

| 3' | 1.2 - 1.4 | 25 - 30 |

| 4' | 1.2 - 1.4 | 28 - 33 |

| 5' | 1.2 - 1.4 | 22 - 27 |

| 6' | 0.8 - 1.0 | 13 - 15 |

| 7' | 0.8 - 1.0 | 13 - 15 |

| NH | 1.0 - 2.0 (broad) | - |

Note: Chemical shifts are relative to TMS and can be influenced by solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, 2D NMR experiments are indispensable. walisongo.ac.idyoutube.comu-tokyo.ac.jp

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between adjacent protons. Key expected correlations include those between the olefinic protons (H-2 and H-3), between H-1 and its neighbors (H-2 and H-5), and throughout the heptyl chain, confirming the sequence of methylene (B1212753) groups. walisongo.ac.idacdlabs.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton at ~3.7 ppm would correlate with the carbon at ~60 ppm, confirming the C-1 position. walisongo.ac.idyoutube.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, the NH proton should show a correlation to C-1 and C-1'. The protons of the heptyl chain's first methylene group (H-1') would correlate with C-1 of the cyclopentene ring, confirming the N-alkylation site. youtube.com

Dynamic NMR Studies of Conformational Changes

The this compound molecule possesses conformational flexibility around the C-N bond and within the heptyl chain. Dynamic NMR (DNMR) studies, involving variable temperature NMR experiments, could provide insights into these conformational changes. copernicus.orgnih.govnih.gov At lower temperatures, the rate of rotation around certain bonds might slow down sufficiently to allow for the observation of distinct signals for different conformers. This could be particularly relevant for the rotation around the C1-N bond, which could lead to broadening or splitting of the signals of the protons and carbons near the nitrogen atom at specific temperatures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound (C₁₂H₂₃N) by providing a highly accurate mass measurement of the molecular ion. hnxb.org.cn The expected exact mass can be calculated and compared with the experimental value.

The fragmentation pattern in the mass spectrum provides valuable structural information. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org For this compound, the major fragmentation pathways are predicted to be:

Alpha-cleavage of the heptyl chain: Loss of a hexyl radical (C₆H₁₃•) from the molecular ion would lead to a prominent fragment ion.

Cleavage within the cyclopentene ring: Fragmentation of the ring could also occur, although the alpha-cleavage of the alkyl chain is generally more favorable in secondary amines. libretexts.org

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| m/z (predicted) | Ion Formula | Description |

| 181.1830 | [C₁₂H₂₃N]⁺ | Molecular Ion (M⁺) |

| 96.0813 | [C₆H₁₀N]⁺ | Resulting from alpha-cleavage (loss of C₆H₁₃•) |

| 82.0813 | [C₅H₈N]⁺ | Resulting from cleavage within the heptyl chain |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) and Raman Data:

N-H Stretch: As a secondary amine, a single, relatively weak N-H stretching vibration is expected in the IR spectrum in the region of 3300-3350 cm⁻¹. orgchemboulder.comresearchgate.netspectroscopyonline.comwpmucdn.com

C=C Stretch: The carbon-carbon double bond of the cyclopentene ring should give rise to a stretching vibration around 1640-1660 cm⁻¹. libretexts.org

C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-H Stretches: Aliphatic C-H stretching vibrations from the heptyl chain and the cyclopentene ring will be present below 3000 cm⁻¹, while the olefinic C-H stretches will appear just above 3000 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |

| N-H Stretch | 3300 - 3350 | IR, Raman |

| =C-H Stretch | 3010 - 3040 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=C Stretch | 1640 - 1660 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-N Stretch | 1020 - 1250 | IR, Raman |

Advanced Chromatographic Purification and Purity Assessment

The isolation and purification of this compound from complex reaction mixtures, and the subsequent verification of its purity, necessitate the use of advanced chromatographic techniques. The inherent properties of this secondary amine, such as its basicity and potential for hydrogen bonding, can present challenges in achieving sharp, symmetrical peaks and baseline separation from structurally similar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amines like this compound can be problematic due to their polarity, which often leads to peak tailing and poor chromatographic resolution on standard non-polar and mid-polar columns. To circumvent these issues, derivatization is a common and effective strategy. This process involves chemically modifying the amine to create a more volatile and less polar derivative, thereby improving its chromatographic behavior.

For this compound, a common derivatization approach involves acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA). This reaction converts the secondary amine into its corresponding trifluoroacetamide (B147638) derivative. This derivative is significantly more volatile and less prone to adsorption on the active sites of the GC column and liner, resulting in sharper peaks and improved sensitivity.

The subsequent analysis by mass spectrometry provides invaluable structural information. The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the mass of the derivative, as well as characteristic fragmentation patterns. These patterns, arising from the cleavage of specific bonds within the molecule, serve as a fingerprint for its identification. For instance, fragmentation may occur at the C-N bond, the cyclopentene ring, or along the heptyl chain, providing data to confirm the compound's structure.

Table 1: Hypothetical GC-MS Data for Derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium (1 mL/min) |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Hypothetical Retention Time | ~15.2 minutes |

| Expected Molecular Ion (M+) | m/z corresponding to the trifluoroacetyl derivative |

| Key Fragmentation Ions | Fragments corresponding to the loss of the heptyl group, and characteristic ions from the cyclopentenyl ring. |

This table presents hypothetical data based on general principles of GC-MS analysis of similar amine derivatives, as specific experimental data for this compound is not publicly available.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and purity assessment of less volatile or thermally labile compounds like this compound. The versatility of HPLC lies in the wide array of stationary phases, mobile phases, and detection methods available, allowing for the optimization of separations for a broad range of analytes.

For the analysis of a basic compound such as this compound, reversed-phase HPLC is a common choice. A C18 or C8 column is typically employed, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often crucial. This serves to protonate the amine, reducing peak tailing by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

The choice of detector is critical for achieving the desired sensitivity and selectivity. While this compound lacks a strong chromophore for UV-Vis detection at higher wavelengths, it may exhibit some absorbance at lower wavelengths (around 200-220 nm). However, for more sensitive and specific detection, other methods are preferable.

Evaporative Light Scattering Detection (ELSD) is a universal detection method that is not dependent on the optical properties of the analyte. It is suitable for compounds that are less volatile than the mobile phase, making it a viable option for this compound.

Mass Spectrometry (MS) , when coupled with HPLC (LC-MS), offers the highest degree of selectivity and sensitivity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines. In positive ion mode, ESI would protonate this compound, allowing for the detection of its molecular ion and providing confirmation of its molecular weight. This technique is exceptionally powerful for identifying and quantifying the target compound, as well as for characterizing any impurities present in the sample.

Table 2: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Condition |

| HPLC Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]+ Ion | m/z corresponding to the protonated molecule |

| Detection | Full Scan and/or Selected Ion Monitoring (SIM) |

This table outlines typical starting conditions for an HPLC-MS analysis of a secondary amine like this compound. Specific values would require experimental optimization.

Chemical Reactivity and Mechanistic Investigations of N Heptylcyclopent 2 En 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of N-heptylcyclopent-2-en-1-amine makes it a competent nucleophile, readily participating in reactions with various electrophiles.

Alkylation Reactions and Selectivity Studies (e.g., SN1 vs. SN2 pathways)

Alkylation of this compound introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction mechanism, whether S\textsubscript{N}1 or S\textsubscript{N}2, is largely dictated by the structure of the alkylating agent and the reaction conditions. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.compressbooks.pub

With primary alkyl halides, the reaction typically proceeds via an S\textsubscript{N}2 pathway, involving a backside attack by the amine nucleophile on the electrophilic carbon of the alkyl halide. This concerted mechanism leads to inversion of stereochemistry if the alkyl halide is chiral. In contrast, tertiary alkyl halides favor an S\textsubscript{N}1 mechanism due to the stability of the resulting tertiary carbocation intermediate. chemistrysteps.comlibretexts.orgyoutube.com Secondary alkyl halides can react through either pathway, and the outcome is often influenced by the solvent and the specific nucleophile. libretexts.orglibretexts.org Strong nucleophiles and polar aprotic solvents favor the S\textsubscript{N}2 mechanism, while weak nucleophiles and polar protic solvents promote the S\textsubscript{N}1 pathway. libretexts.orgpressbooks.pub

Table 1: Hypothetical Outcome of Alkylation Reactions of this compound

| Alkylating Agent | Proposed Dominant Pathway | Product |

| Methyl Iodide | S\textsubscript{N}2 | N-heptyl-N-methylcyclopent-2-en-1-amine |

| t-Butyl Bromide | S\textsubscript{N}1 | N-heptyl-N-t-butylcyclopent-2-en-1-amine |

| Isopropyl Chloride | Mixed S\textsubscript{N}1/S\textsubscript{N}2 | Mixture of N-heptyl-N-isopropylcyclopent-2-en-1-amine and elimination products |

Acylation and Sulfonylation Processes

This compound readily undergoes acylation with acyl chlorides and acid anhydrides to form the corresponding amides. This reaction proceeds through a nucleophilic addition-elimination mechanism. docbrown.infochemguide.co.uklibretexts.orgsavemyexams.comchemistrysteps.com The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion or a carboxylate to yield the stable amide product. libretexts.orgsavemyexams.com

Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. cbijournal.comresearchgate.netresearchgate.netnih.gov The mechanism is analogous to acylation, involving nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.netresearchgate.net The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction. cbijournal.comresearchgate.net

Table 2: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type |

| Acetyl Chloride | N-acetyl-N-heptylcyclopent-2-en-1-amine |

| Benzenesulfonyl Chloride | N-benzenesulfonyl-N-heptylcyclopent-2-en-1-amine |

Reactions with Crosslinking Agents and Derivatization Reagents

The nucleophilic nature of the amine allows for its reaction with various crosslinking and derivatization agents. For instance, diepoxides can react with two molecules of this compound to form a crosslinked polymer network. The reaction involves the nucleophilic ring-opening of the epoxide by the amine. researchgate.netgoogle.comacs.orgacs.orgrsc.org This process is often catalyzed by water and is more efficient at a pH higher than the pKa of the amine. acs.orgacs.org

Reactivity of the Cyclopentene (B43876) Unsaturation

The carbon-carbon double bond in the cyclopentene ring is a site of high electron density, making it susceptible to electrophilic attack and various addition reactions.

Stereoselective Addition Reactions (e.g., Hydrogenation, Halogenation)

Catalytic hydrogenation of the cyclopentene double bond in this compound would yield the corresponding saturated N-heptylcyclopentylamine. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond from the surface of the catalyst. nih.gov

Halogenation, for instance with bromine (Br\textsubscript{2}), proceeds via an electrophilic addition mechanism. jove.comlibretexts.orgopenstax.orglumenlearning.comfiveable.me The reaction is initiated by the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading to the formation of a trans-dihalide. jove.comlibretexts.orglumenlearning.com This stereospecific outcome is a key characteristic of this reaction. jove.comlumenlearning.com

Table 3: Stereochemical Outcomes of Addition Reactions to the Cyclopentene Ring

| Reaction | Reagents | Stereochemical Outcome |

| Hydrogenation | H\textsubscript{2}, Pd/C | syn-addition |

| Bromination | Br\textsubscript{2} | anti-addition |

Epoxidation and Dihydroxylation of the Double Bond

Epoxidation of the double bond can be achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The presence of the allylic amine group can influence the stereoselectivity of the epoxidation, potentially directing the epoxidation to occur syn to the amino group. rsc.orgrsc.orgyoutube.comacs.org

Dihydroxylation of the cyclopentene ring can be accomplished using reagents like osmium tetroxide (OsO\textsubscript{4}) or potassium permanganate (KMnO\textsubscript{4}). Osmium tetroxide typically leads to syn-dihydroxylation. rsc.orgrsc.orgoregonstate.eduresearchgate.netwikipedia.org Asymmetric dihydroxylation can be achieved using chiral ligands in conjunction with the oxidizing agent, allowing for the synthesis of specific stereoisomers of the resulting diol. rsc.orgrsc.orgwikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

While specific Diels-Alder reactions involving this compound as the dienophile have not been documented in readily available literature, the reactivity of the cyclopent-2-en-1-amine (B12446624) scaffold suggests its potential participation in such cycloaddition reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org

In a typical Diels-Alder reaction, the electronic nature of the substituents on the dienophile plays a crucial role. The cyclopentene ring in this compound can act as a dienophile. The reactivity of the double bond is influenced by the electron-donating amino group. Generally, electron-donating groups can increase the electron density of the double bond, which can affect the reaction rate and regioselectivity, particularly in inverse-electron-demand Diels-Alder reactions.

The stereochemistry of the resulting cyclohexene derivative is controlled by the concerted nature of the Diels-Alder reaction. For a cyclic dienophile like this compound, the reaction with a diene would lead to the formation of a bicyclic product. The orientation of the substituents on the dienophile relative to the diene determines the endo or exo stereochemistry of the product.

A generalized scheme for a potential Diels-Alder reaction is presented below:

Scheme 1: Postulated Diels-Alder Reaction of this compound

Factors that would influence this hypothetical reaction include the nature of the diene, the reaction temperature, and the use of Lewis acid catalysts, which are often employed to enhance the rate and selectivity of Diels-Alder reactions.

Catalytic Applications of this compound as an Organocatalyst or Ligand Precursor

Secondary amines are a cornerstone of organocatalysis, often activating substrates through the formation of transient enamines or iminium ions. While direct catalytic applications of this compound are not specifically reported, its structural motifs are present in well-established organocatalysts.

If this compound were resolved into its enantiomers or derivatized to introduce chirality, it could potentially serve as a chiral organocatalyst. Chiral secondary amines are widely used in asymmetric synthesis to induce stereoselectivity. For instance, proline and its derivatives catalyze a variety of asymmetric transformations, including aldol (B89426) and Michael reactions, through enamine catalysis.

The cyclopentene backbone of this compound provides a rigid scaffold that could be functionalized to create a well-defined chiral environment around the catalytically active nitrogen atom. This could allow for effective stereochemical control in reactions such as the conjugate addition of aldehydes or ketones to nitroalkenes.

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. The coordination of the amine to a metal center can be used to modulate the metal's electronic properties and steric environment, which is fundamental to the design of catalysts for a wide range of organic transformations.

The alkene functionality of the cyclopentene ring could also participate in coordination, potentially making this compound a bidentate ligand. The development of chiral ligands derived from this scaffold could be valuable in asymmetric transition metal catalysis, for reactions such as asymmetric hydrogenation or allylic alkylation. The heptyl group, while not directly involved in coordination, can influence the solubility and steric properties of the resulting metal complex.

A representative table of potential catalytic applications based on analogous structures is provided below:

| Catalytic Application | Potential Role of this compound Scaffold | Reaction Type |

| Asymmetric Organocatalysis | Chiral derivative as a catalyst | Michael Addition, Aldol Reaction |

| Transition Metal Catalysis | Precursor for a chiral ligand | Asymmetric Hydrogenation, Allylic Alkylation |

Degradation Pathways and Chemical Stability Studies

The chemical stability of this compound is dictated by its constituent functional groups: a secondary amine and an allylic alkene.

Allylic systems, including allylic amines, are susceptible to oxidation. The presence of the double bond activates the adjacent C-H bonds, making them more prone to radical abstraction and subsequent oxidation. Potential oxidation products could include ketones, aldehydes, or epoxides, depending on the oxidant and reaction conditions. The nitrogen atom can also be a site of oxidation, potentially leading to the formation of N-oxides or other oxidized nitrogen species. The specific mechanisms of oxidation would likely involve radical intermediates or direct attack by an oxidizing agent on the double bond or the nitrogen atom.

The secondary amine functionality in this compound is generally stable towards hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, or in the presence of specific catalysts, cleavage of the C-N bond could occur, though this is typically not a facile process for simple amines. The stability of the amine is a key factor in its potential application as a ligand or organocatalyst, as it must remain intact under the reaction conditions. The long heptyl chain is not expected to significantly influence the hydrolytic stability of the amine group itself.

A summary of the anticipated stability profile is presented in the following table:

| Degradation Pathway | Susceptible Moiety | Potential Products | Influencing Factors |

| Oxidation | Allylic C-H bonds, Alkene, Nitrogen | Ketones, Aldehydes, Epoxides, N-oxides | Oxidizing agents, Light, Heat |

| Hydrolysis | Amine C-N bond | Generally stable | Extreme pH, Catalysts |

Computational Chemistry and Theoretical Analysis of N Heptylcyclopent 2 En 1 Amine

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For N-heptylcyclopent-2-en-1-amine, quantum chemical calculations would provide invaluable insights into its behavior at a molecular level. These calculations are typically performed using density functional theory (DFT) or other ab initio methods.

HOMO-LUMO Energy Levels and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons, and also to some extent on the carbon-carbon double bond of the cyclopentene (B43876) ring. The LUMO would likely be distributed over the antibonding orbitals of the cyclopentene ring.

Table 1: Hypothetical HOMO-LUMO Energy Levels and Related Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.0 to -5.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ 1.0 to 2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 6.0 to 8.0 eV | Predicts chemical stability and reactivity |

| Ionization Potential | ~ 6.0 to 5.0 eV | Energy required to remove an electron |

| Electron Affinity | ~ -1.0 to -2.0 eV | Energy released upon adding an electron |

Note: These values are estimations based on similar amine compounds and would require specific calculations for confirmation.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the most negative potential would be concentrated around the nitrogen atom due to its high electronegativity and lone pair of electrons. The hydrogen atom attached to the nitrogen and the hydrogens on the cyclopentene ring would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

pKa Prediction and Basicity Studies

The pKa value is a quantitative measure of a molecule's acidity or basicity. For an amine like this compound, the pKa of its conjugate acid (R-NH3+) is of primary interest and indicates its basicity. Computational methods can predict pKa values with reasonable accuracy by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model.

The basicity of the nitrogen atom in this compound is influenced by the electronic effects of the cyclopentene ring and the heptyl group. The electron-donating nature of the alkyl groups would be expected to increase the electron density on the nitrogen, making it a moderately strong base.

Table 2: Predicted pKa Value for the Conjugate Acid of this compound

| Compound | Predicted pKa |

| N-Heptylcyclopent-2-en-1-ammonium | ~ 10.5 - 11.5 |

Note: This is an estimated value. Precise pKa prediction requires sophisticated computational models that account for solvation effects.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Calculations for Key Reactions

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the energy maxima along a reaction coordinate. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. For this compound, reactions of interest would include N-alkylation, acylation, and addition reactions at the double bond.

Calculations would involve locating the transition state geometry and calculating its vibrational frequencies to confirm it is a true first-order saddle point (i.e., has exactly one imaginary frequency). The energy of the transition state relative to the reactants gives the activation energy of the reaction.

Energy Profiles of Multi-step Transformations

For reactions that proceed through multiple steps, a complete energy profile is essential for a full understanding of the mechanism. This involves calculating the energies of all reactants, intermediates, transition states, and products. The resulting potential energy surface provides a visual representation of the reaction pathway, highlighting the rate-determining step (the step with the highest activation energy).

For instance, the synthesis of this compound itself, or its subsequent functionalization, could be modeled to understand the energetics of each transformation and to predict the most favorable reaction conditions.

Conformational Analysis and Tautomerism

The structural flexibility of this compound arises from the non-planar cyclopentene ring and the rotational freedom of the N-heptyl side chain. Computational methods, particularly quantum chemical calculations, are essential for mapping the potential energy surface and identifying the most stable conformations.

The conformational landscape of this compound is primarily defined by two structural features: the puckering of the cyclopentene ring and the rotation of the heptyl group around the carbon-nitrogen bond. The cyclopentene ring is known to adopt a non-planar "envelope" conformation to relieve ring strain. In this conformation, one of the saturated carbon atoms is out of the plane of the other four atoms.

Furthermore, the long heptyl chain introduces numerous additional rotational degrees of freedom. The orientation of the heptyl group relative to the cyclopentene ring, as well as the internal rotations within the heptyl chain (gauche vs. anti-conformations), leads to a complex potential energy surface with many local minima.

A systematic conformational search using computational methods would identify various stable conformers. The relative energies of these conformers determine their population at a given temperature. It is anticipated that the most stable conformers would seek to minimize steric hindrance between the heptyl chain and the cyclopentene ring, likely adopting an extended (all-anti) conformation for the alkyl chain.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C=C-C-N) | Heptyl Chain Conformation | Relative Energy (kcal/mol) |

| 1 | 120° | Anti | 0.00 |

| 2 | -120° | Anti | 0.15 |

| 3 | 120° | Gauche | 1.20 |

| 4 | -120° | Gauche | 1.35 |

Note: The data in this table is illustrative and represents typical energy differences that might be expected from a detailed computational study.

This compound can theoretically exist in tautomeric forms, primarily through an imine-enamine equilibrium. Tautomers are structural isomers that readily interconvert. In this case, a proton transfer can occur from the nitrogen atom to the adjacent carbon atom of the cyclopentene ring, resulting in the formation of an imine.

Computational chemistry provides a powerful tool for evaluating the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, it is possible to predict the position of the tautomeric equilibrium. For simple alkylamines, the amine form is generally significantly more stable than the corresponding imine form. It is therefore expected that the equilibrium for this compound would overwhelmingly favor the amine tautomer.

Table 2: Hypothetical Tautomeric Equilibrium Data for this compound at 298.15 K

| Tautomer | Structure | Relative Gibbs Free Energy (kcal/mol) | Predicted Equilibrium Population |

| Amine | This compound | 0.00 | >99.9% |

| Imine | N-heptylidenecyclopentan-1-imine | 10.5 | <0.1% |

Note: The data in this table is illustrative and based on general principles of amine-imine tautomerism.

Molecular Dynamics Simulations for Intermolecular Interactions in Non-Reactive Systems

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of this compound in a condensed phase, such as in a solvent or as a pure liquid. These simulations model the movement of atoms and molecules over time, allowing for the study of intermolecular interactions that govern the bulk properties of the substance.

In a non-reactive system, an MD simulation of this compound would focus on non-covalent interactions. The primary interactions would include:

Hydrogen Bonding: The amine group (-NH-) can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. In a protic solvent like water or in the pure liquid, extensive hydrogen bonding networks would be expected to form.

Van der Waals Interactions: The nonpolar heptyl chain and the hydrocarbon backbone of the cyclopentene ring would interact through weaker van der Waals forces (specifically, London dispersion forces). These interactions would be significant in determining the packing and cohesive properties of the molecule in a condensed phase.

By analyzing the trajectories from an MD simulation, properties such as the radial distribution function can be calculated. This would reveal the average distances between different atoms and provide a quantitative measure of the strength and geometry of intermolecular interactions. For example, the N-H···N hydrogen bond distance and angle could be characterized, and the packing of the heptyl chains could be investigated. These simulations are crucial for understanding how the molecule organizes itself in a liquid state and how it would interact with other molecules in a mixture.

Exploration of Chemical Applications and Utility of N Heptylcyclopent 2 En 1 Amine

As a Versatile Building Block in Complex Organic Synthesis

While direct examples involving N-heptylcyclopent-2-en-1-amine are not available, the structural motif of a secondary allylic amine suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles and advanced intermediates.

Precursor for Nitrogen-Containing Heterocycles

The this compound scaffold contains both a nucleophilic secondary amine and a reactive double bond, making it a hypothetical precursor for various nitrogen-containing heterocyclic systems. The synthesis of such heterocycles is of significant interest as they are core structures in many biologically active compounds. researchgate.netmdpi.com General synthetic strategies that could theoretically be applied to this compound include:

Intramolecular Cyclization Reactions: Activation of the double bond followed by intramolecular attack by the nitrogen atom could lead to the formation of bicyclic systems.

Cycloaddition Reactions: The double bond could participate in cycloaddition reactions, with the N-heptyl group influencing the stereochemical outcome.

Ring-Closing Metathesis: If appropriately functionalized, ring-closing metathesis could be a powerful tool for constructing larger heterocyclic rings.

The table below illustrates hypothetical heterocyclic scaffolds that could be targeted from this compound based on known transformations of similar amines.

| Heterocyclic Scaffold | Potential Synthetic Approach |

| Pyrrolizidine | Intramolecular aminomercuration or similar electrophile-induced cyclization. |

| Indolizidine | Multi-step sequence involving functionalization of the cyclopentene (B43876) ring followed by cyclization. |

| Fused Pyridines | Diels-Alder reaction with a suitable diene, followed by aromatization. |

This table is illustrative and based on general principles of organic synthesis, not on documented reactions of this compound.

Scaffold for the Synthesis of Advanced Intermediates

The cyclopentene ring and the secondary amine group offer multiple points for modification, hypothetically making this compound a useful scaffold. The heptyl group could provide lipophilicity, which is a desirable property in certain pharmaceutical and materials science applications. Functionalization could occur at the nitrogen atom, the double bond, or the allylic positions, leading to a diverse range of advanced intermediates.

Investigation as a Ligand in Homogeneous and Heterogeneous Catalysis

Amines are widely used as ligands in transition metal catalysis. nih.gov The nitrogen atom can coordinate to a metal center, and the substituent on the nitrogen can be tuned to modify the steric and electronic properties of the resulting catalyst.

Design and Synthesis of this compound-Derived Ligands

Hypothetically, this compound could be a precursor to various types of ligands. For instance, further functionalization, such as the introduction of a phosphine (B1218219) group, could lead to bidentate P,N-ligands. scispace.com These ligands are valuable in a range of catalytic transformations due to the different coordination properties of the hard nitrogen and soft phosphorus atoms. nih.gov The synthesis of such a ligand would likely involve the reaction of this compound with a suitable phosphine-containing electrophile.

The potential advantages of a ligand derived from this amine include:

Chirality: The cyclopentene backbone is chiral, which could be exploited in asymmetric catalysis.

Tunability: The heptyl group could be varied to modulate solubility and steric bulk.

Evaluation in Specific Catalytic Transformations (e.g., C-C bond formation)

Once prepared, metal complexes of hypothetical this compound-derived ligands could be evaluated in various catalytic reactions. A key area of application for amine and P,N-ligands is in C-C bond formation reactions, such as the Heck, Suzuki, and Sonogashira cross-coupling reactions. The performance of the catalyst in terms of yield, turnover number, and enantioselectivity (for asymmetric variants) would be of primary interest.

The table below outlines potential catalytic applications and the expected role of the hypothetical ligand.

| Catalytic Reaction | Metal | Potential Role of the Ligand |

| Heck Reaction | Palladium | Stabilize the active Pd(0) species and influence regioselectivity. |

| Suzuki Coupling | Palladium | Facilitate transmetalation and reductive elimination steps. |

| Asymmetric Hydrogenation | Rhodium/Iridium | Provide a chiral environment to induce enantioselectivity. |

This table is speculative and based on the known applications of similar amine-based ligands.

Development as an Organic Catalyst or Additive for Chemical Processes

In addition to its role as a ligand for transition metals, this compound itself could potentially function as an organocatalyst or a basic additive. Secondary amines are known to catalyze a variety of reactions, such as aldol (B89426) and Michael additions, through the formation of enamine or iminium ion intermediates. The basicity of the nitrogen atom could also be utilized to promote reactions that require a proton shuttle or a general base.

The long heptyl chain might impart specific solubility properties, potentially allowing the amine to be used in non-polar reaction media or in phase-transfer catalysis. However, without experimental data, its efficacy in these roles remains a matter of speculation.

Application as a Precursor for Polymeric Materials with Specific Chemical Properties

No studies detailing the use of this compound in polymerization have been found.

Adsorption Studies for Gas Capture or Separation (e.g., CO2 adsorption)

There are no published adsorption studies for this compound for CO2 or any other gas.

Without any foundational data on the compound , it is not possible to create the authoritative and scientifically accurate article as requested. Further research would be needed to first synthesize and characterize this compound before any of its applications could be explored and documented.

Structure Property Relationships in N Heptylcyclopent 2 En 1 Amine

Influence of the N-Heptyl Chain on Chemical Reactivity and Selectivity

The seven-carbon alkyl chain attached to the nitrogen atom significantly modulates the properties of the amine through both steric and electronic effects.

Steric Effects of the Alkyl Substituent

The heptyl group is a sterically demanding substituent that physically obstructs the nitrogen atom's lone pair of electrons. This steric hindrance plays a crucial role in the chemical reactivity of the amine, particularly in reactions where the nitrogen acts as a nucleophile. osti.gov The bulky nature of the chain can impede the approach of electrophiles to the nitrogen atom, thereby slowing down the rate of reactions such as alkylation or acylation. msu.edulibretexts.org

In reactions involving nucleophilic attack, the size of the alkyl group can dramatically influence the kinetic barrier. nih.gov For instance, studies on the reaction of amines with phosphoimidazolide-activated nucleosides have shown that increasing the size of the alkyl substituent (e.g., from methyl to ethyl groups) significantly decreases the reaction rate due to increased steric hindrance. nih.gov While data for a heptyl group is not directly available in this specific context, the trend suggests that the larger heptyl substituent would impose a substantial kinetic penalty for such transformations. nih.gov The concept of "N exposure," a measure of the accessibility of the reactive nitrogen, quantifies this effect, where bulkier pendant groups energetically penalize the approach of other molecules. osti.gov

Table 1: Comparison of Steric Hindrance and Reactivity in Amines Note: This table presents conceptual data to illustrate the principle of steric hindrance, as direct kinetic data for N-heptylcyclopent-2-en-1-amine is not readily available in the literature.

| Amine Substituent | Relative Steric Bulk | Predicted Reactivity in SN2 Reactions |

|---|---|---|

| Methyl | Low | High |

| Ethyl | Moderate | Medium |

| tert-Butyl | Very High | Very Low |

| Heptyl | High | Low |

Electronic Contributions from the Heptyl Chain

Alkyl groups, including the heptyl chain, are known to be weakly electron-donating through an inductive effect (+I). chemistrystudent.comquora.com This effect increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton. chemistrystudent.comsavemyexams.com Consequently, alkylamines are generally more basic than ammonia (B1221849). libretexts.org The presence of the heptyl group enhances the basicity of the nitrogen atom in this compound compared to an unsubstituted amine. chemistrystudent.comlibretexts.org The increased electron density on the nitrogen not only increases basicity but also enhances its nucleophilicity, although this is counteracted by the steric hindrance discussed previously. msu.edu

The strength of a base is commonly expressed by the pKa of its conjugate acid; a higher pKa indicates a stronger base. libretexts.org The positive inductive effect of the alkyl chain stabilizes the resulting alkylammonium ion, making the parent amine more easily protonated. libretexts.org

Table 2: pKa Values of Conjugate Acids of Representative Primary Amines This table illustrates the electronic effect of alkyl groups on amine basicity.

| Amine | Alkyl Group | pKa of Conjugate Acid (R-NH3+) |

|---|---|---|

| Ammonia | H | 9.24 |

| Methylamine | CH3 | 10.66 |

| Ethylamine | C2H5 | 10.75 |

| Propylamine | C3H7 | 10.71 |

| Butylamine | C4H9 | 10.77 |

Source: Data compiled from general chemistry principles illustrating the trend of increasing basicity from ammonia to alkylamines. libretexts.org

Impact of the Cyclopentene (B43876) Ring on the Amine's Properties

Ring Strain and its Effect on Reactivity

Cycloalkanes inherently possess a degree of instability known as ring strain, which is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). chemistrysteps.comquimicaorganica.org While cyclohexane (B81311) can adopt a strain-free chair conformation, smaller rings like cyclopentane (B165970) are not so fortunate. libretexts.org Cyclopentane has a puckered "envelope" conformation that mitigates some, but not all, of its torsional strain; it still possesses a notable ring strain of about 7.4 kcal/mol. wikipedia.org

Table 3: Ring Strain in Selected Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angles |

|---|---|---|

| Cyclopropane | 29 | 60° |

| Cyclobutane | 26.3 | ~90° (puckered) |

| Cyclopentane | 7.4 | ~105° (puckered) |

| Cyclohexane | ~0 | ~109.5° (chair) |

Source: Data compiled from various sources on organic chemistry. libretexts.orgwikipedia.org

Electronic Effects of the Unsaturated Ring

The double bond in the cyclopentene ring exerts a significant electronic influence on the amine group. The carbon atoms involved in the double bond are sp2 hybridized, which makes them more electronegative than the sp3 hybridized carbons typically found in a saturated alkyl chain. masterorganicchemistry.com This increased electronegativity results in an electron-withdrawing inductive effect from the vinyl group, which tends to pull electron density away from the nitrogen atom.

This electron-withdrawing effect decreases the electron density on the nitrogen, making its lone pair less available for protonation. savemyexams.com Consequently, allylic amines like this compound are generally weaker bases than their saturated (alkylamine) counterparts. The delocalization of the nitrogen's lone pair is not as significant as in aromatic amines (like aniline), but the inductive effect of the nearby sp2 carbons is still impactful. chemistrystudent.comsavemyexams.com

Stereochemical Aspects of this compound and its Derivatives

This compound is a chiral molecule. The carbon atom of the cyclopentene ring to which the amino group is attached (C1) is a stereocenter. This gives rise to two possible enantiomers: (R)-N-heptylcyclopent-2-en-1-amine and (S)-N-heptylcyclopent-2-en-1-amine.

The field of asymmetric synthesis offers methods to prepare such chiral amines with high enantioselectivity, often employing transition metal catalysts with chiral ligands. nih.govacs.org For example, iridium-catalyzed allylic amination has been shown to be effective for the synthesis of chiral allylic amines. nih.gov

Determining the absolute stereochemistry of allylic amines is a critical aspect of their study. acs.orgcolumbia.edunih.gov A specialized chiroptical protocol, which involves cross olefin metathesis followed by the application of the circular dichroic (CD) exciton (B1674681) chirality method, has been developed for this purpose. acs.orgnih.gov This technique allows for the unambiguous assignment of the absolute configuration of allylic amines by converting the double bond into a new chromophore that couples with another chromophore on the amine, producing a characteristic CD spectrum. acs.org The stereochemical configuration can significantly influence the biological activity and interaction of such molecules with other chiral systems.

Origin and Control of Chirality

This compound possesses two potential sources of stereoisomerism: a stereogenic carbon center and a stereogenic nitrogen atom. The C1 carbon atom of the cyclopentene ring is bonded to four different groups (the amino group, a hydrogen atom, and two different carbons within the ring), making it a chiral center. This gives rise to the possibility of two enantiomers, (R)-N-heptylcyclopent-2-en-1-amine and (S)-N-heptylcyclopent-2-en-1-amine.

The nitrogen atom is bonded to three different substituents (a hydrogen atom, the heptyl group, and the cyclopentenyl group) and has a lone pair of electrons. This configuration makes the nitrogen atom a chiral center as well. However, in most acyclic amines, the chirality at the nitrogen is not stable at room temperature. nih.govresearchgate.net The amine undergoes a rapid process called pyramidal or nitrogen inversion, where the nitrogen atom and its substituents pass through a planar transition state. nih.gov The energy barrier for this inversion is typically low (around 25 kJ/mol), allowing for fast interconversion between the two enantiomeric forms of the amine, resulting in a racemic mixture at the nitrogen center. nih.gov

Therefore, controlling the stereochemistry of this compound primarily focuses on establishing a defined and stable configuration at the C1 carbon atom. While the nitrogen's chirality is fleeting, the transient diastereomeric relationships it forms during a reaction can be exploited to influence the stereochemical outcome at the carbon center.

Diastereoselective and Enantioselective Transformations

The synthesis of specific stereoisomers of this compound requires stereoselective methods. While specific literature for this exact compound is limited, established methodologies for the asymmetric synthesis of chiral allylic amines can be applied. qub.ac.ukacs.org These strategies often involve either diastereoselective or enantioselective approaches.

Diastereoselective Synthesis using Chiral Auxiliaries

A common and powerful strategy for synthesizing chiral amines is the use of a chiral auxiliary. osi.lvwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org One of the most versatile auxiliaries for amine synthesis is tert-butanesulfinamide, developed by Ellman. yale.edu

A hypothetical diastereoselective synthesis of this compound could begin with the condensation of cyclopent-2-enone with an enantiopure chiral amine, such as (R)-tert-butanesulfinamide. This would form a chiral N-tert-butanesulfinyl imine. The subsequent reduction of the imine C=N bond, for example with a hydride reagent, would occur with high diastereoselectivity. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride to attack from the less hindered face. This establishes the stereocenter at the C1 position. The final steps would involve N-alkylation with a heptyl group and the removal of the chiral auxiliary under acidic conditions to yield the desired enantiomerically enriched this compound. The diastereoselectivity of such reactions is often high, as demonstrated in numerous systems. nih.gov

Table 1: Illustrative Diastereoselectivity in Amine Synthesis using Chiral Auxiliaries (Note: This table presents generalized data for reactions of imines with chiral auxiliaries to illustrate the principle, not specific data for this compound.)

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |

| (S,S)-(+)-Pseudoephedrine | Conjugate Addition | α,β-Unsaturated Amide | >95:5 |

| Evans Oxazolidinone | Aldol (B89426) Reaction | Acyl Oxazolidinone | >99:1 |

| (R)-tert-Butanesulfinamide | Imine Reduction | Ketimine | >98:2 |

This interactive table illustrates the high levels of stereocontrol achievable with common chiral auxiliaries in reactions analogous to what would be used for synthesizing chiral this compound. nih.gov

Enantioselective Transformations

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. Key methods applicable to the synthesis of this compound include transition metal-catalyzed asymmetric hydrogenation or allylic amination.

In an asymmetric hydrogenation approach, a precursor enamine or imine could be hydrogenated using a transition metal complex (e.g., Iridium, Rhodium, or Ruthenium) coordinated to a chiral ligand. acs.org The chiral environment created by the ligand forces the reaction to proceed through a transition state that leads preferentially to one enantiomer of the product. acs.org

Alternatively, palladium-catalyzed asymmetric allylic amination (also known as the Tsuji-Trost reaction) is a powerful method for forming C-N bonds. qub.ac.uk In this scenario, a suitable cyclopentenyl substrate (e.g., a carbonate or phosphate) would react with heptylamine (B89852) in the presence of a palladium catalyst and a chiral ligand. The chiral ligand controls the stereochemistry of the nucleophilic attack by the amine, leading to the formation of one enantiomer of this compound in excess.

Correlation Between Computational Predictions and Experimental Chemical Behavior

In modern organic synthesis, computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, including their stereoselectivity. nih.gov Methods like Density Functional Theory (DFT) allow for the detailed modeling of reaction mechanisms, including the structures and energies of reactants, transition states, and products. acs.orgrsc.org

For the diastereoselective synthesis of this compound using a chiral auxiliary, DFT calculations can be employed to model the different possible transition states. acs.org For instance, in the reduction of a chiral N-tert-butanesulfinyl imine, computational models can determine the energies of the transition states leading to the different diastereomeric products. The calculated energy difference (ΔΔG‡) between these transition states can be used to predict the diastereomeric ratio of the reaction. A lower energy transition state implies a faster reaction rate, leading to the major product. acs.org These predictions are often in excellent agreement with experimental results, providing a powerful tool for rationalizing the observed stereoselectivity and for designing more selective reactions. rsc.org

Computational studies can elucidate the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) between the substrate and the chiral auxiliary or catalyst that are responsible for stereochemical control. acs.org In a zirconocene-mediated reduction of a related sulfinyl ketimine, for example, DFT calculations identified a half-chair transition state and showed that the high stereoselectivity resulted from minimizing steric clashes between the substrate and the catalyst's ligands. acs.org

More recently, machine learning approaches have been developed to predict the stereoselectivity of reactions. nih.gov By training algorithms on large datasets of known reactions, these models can learn the complex relationships between substrate structure, catalyst, reaction conditions, and the stereochemical outcome. nih.govchemrxiv.org These data-driven models can rapidly predict descriptors for new molecules, accelerating the discovery and optimization of stereoselective syntheses. chemrxiv.org